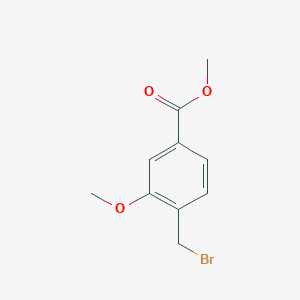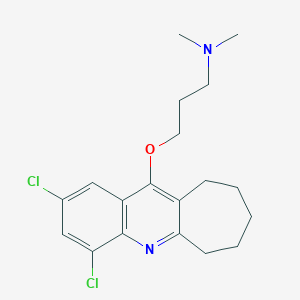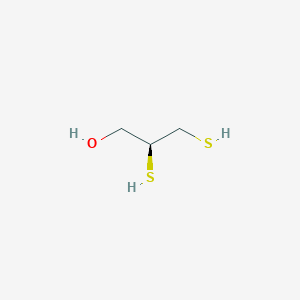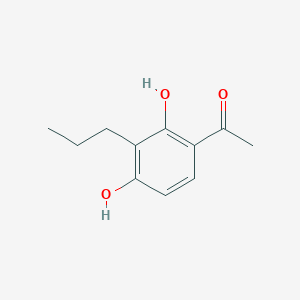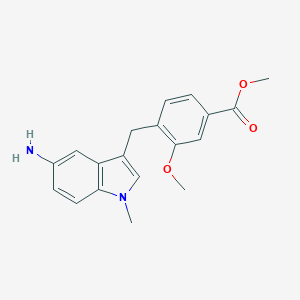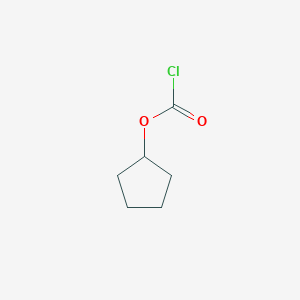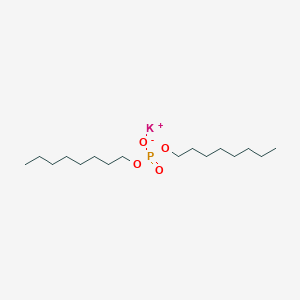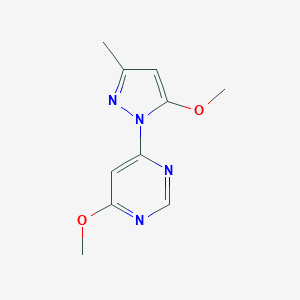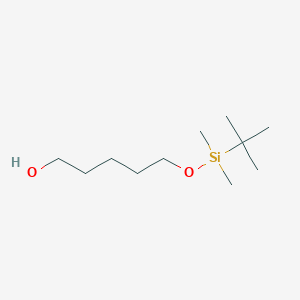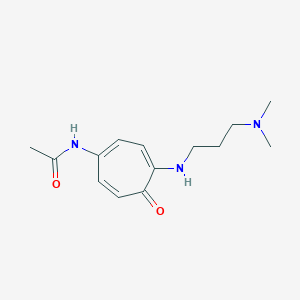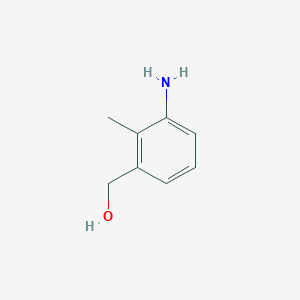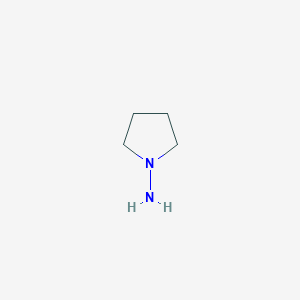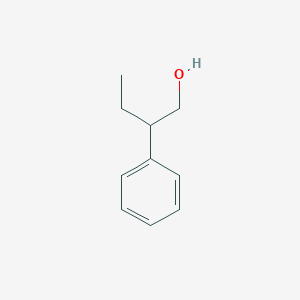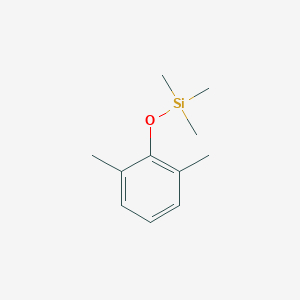
Silane, (2,6-dimethylphenoxy)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (2,6-dimethylphenoxy)trimethyl-, also known as DMTMS, is a colorless liquid that is used as a reagent in organic chemistry. It is commonly used as a silylation agent, which is a process that involves the replacement of a hydrogen atom with a silicon-containing group. DMTMS is a versatile reagent that can be used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers.
Mecanismo De Acción
Silane, (2,6-dimethylphenoxy)trimethyl- is a silylation agent that works by replacing a hydrogen atom with a silicon-containing group. This process is known as silylation and is commonly used in organic synthesis to protect functional groups or to modify the reactivity of a molecule.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Silane, (2,6-dimethylphenoxy)trimethyl-. However, it is known that Silane, (2,6-dimethylphenoxy)trimethyl- is a reactive reagent that can react with a variety of functional groups. Therefore, it is important to handle Silane, (2,6-dimethylphenoxy)trimethyl- with care and to use appropriate safety precautions when working with this reagent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Silane, (2,6-dimethylphenoxy)trimethyl- as a silylation agent is that it is a versatile reagent that can be used in a variety of applications. It is also relatively easy to handle and has a long shelf life. However, one limitation of using Silane, (2,6-dimethylphenoxy)trimethyl- is that it can be expensive compared to other silylation agents.
Direcciones Futuras
There are a number of future directions for research on Silane, (2,6-dimethylphenoxy)trimethyl-. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new applications for Silane, (2,6-dimethylphenoxy)trimethyl-, particularly in the field of pharmaceuticals. Additionally, there is a need for further research on the safety and handling of Silane, (2,6-dimethylphenoxy)trimethyl- in the laboratory.
Métodos De Síntesis
Silane, (2,6-dimethylphenoxy)trimethyl- can be synthesized through a number of different methods, including the reaction of 2,6-dimethylphenol with trimethylsilyl chloride in the presence of a base. Another common method involves the reaction of 2,6-dimethylphenol with trimethylsilyl trifluoromethanesulfonate in the presence of a base. Both of these methods result in the formation of Silane, (2,6-dimethylphenoxy)trimethyl- with high yields.
Aplicaciones Científicas De Investigación
Silane, (2,6-dimethylphenoxy)trimethyl- has been extensively studied for its use as a silylation agent in organic synthesis. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Silane, (2,6-dimethylphenoxy)trimethyl- has also been used in the preparation of silyl ethers, which are commonly used as protecting groups in organic synthesis.
Propiedades
Número CAS |
16286-54-7 |
|---|---|
Nombre del producto |
Silane, (2,6-dimethylphenoxy)trimethyl- |
Fórmula molecular |
C11H18OSi |
Peso molecular |
194.34 g/mol |
Nombre IUPAC |
(2,6-dimethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-9-7-6-8-10(2)11(9)12-13(3,4)5/h6-8H,1-5H3 |
Clave InChI |
MNBNTAKLVREHDB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)O[Si](C)(C)C |
SMILES canónico |
CC1=C(C(=CC=C1)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



